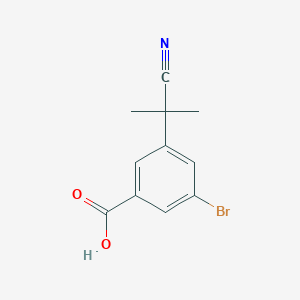

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid

Description

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is a chemical compound with the molecular formula C11H10BrNO2. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a benzoic acid moiety. It is used in various scientific research studies due to its distinctive properties.

Properties

IUPAC Name |

3-bromo-5-(2-cyanopropan-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-11(2,6-13)8-3-7(10(14)15)4-9(12)5-8/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCNVBPDTCPASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 5-(1-Cyano-1-Methylethyl)Benzoic Acid

The foundational step involves synthesizing the 5-(1-cyano-1-methylethyl)benzoic acid backbone. A viable pathway entails:

-

Friedel-Crafts Acylation : Introduce an isobutyryl group (-COCH(CH₃)₂) to benzoic acid via Friedel-Crafts acylation using isobutyryl chloride and AlCl₃.

-

Cyanohydrin Formation : Treat the resulting 5-isobutyrylbenzoic acid with hydrogen cyanide (HCN) to form a cyanohydrin intermediate.

-

Dehydration : Employ sulfuric acid or phosphorus pentoxide (P₂O₅) to dehydrate the cyanohydrin, yielding the 1-cyano-1-methylethyl group (-C(CH₃)₂CN).

Reaction Conditions :

-

Cyanohydrin formation: 0–5°C, 12–24 h.

-

Dehydration: 80–100°C, 2–4 h.

Bromination at Position 3

Bromination is achieved using elemental bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, favoring the meta position due to the electron-withdrawing carboxylic acid group.

Optimized Parameters :

Key Challenge : Competitive bromination at the ortho position may occur, necessitating careful stoichiometric control (Br₂ : substrate = 1 : 1).

Substitution of a Tertiary Bromide Intermediate

Synthesis of 3-Bromo-5-(2-Bromo-2-Methylpropyl)Benzoic Acid

This method leverages radical bromination to introduce a tertiary bromide:

-

Alkylation : React 3-bromo-5-methylbenzoic acid with isobutylene under acidic conditions to form 3-bromo-5-(2-methylpropyl)benzoic acid.

-

Radical Bromination : Treat the alkylated compound with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to generate the tertiary bromide.

Reaction Conditions :

Cyanide Substitution

The tertiary bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at elevated temperatures:

Optimized Parameters :

Limitation : Steric hindrance from the branched alkyl chain reduces substitution efficiency.

Oxidation of a 3-Bromo-5-(1-Cyano-1-Methylethyl)Benzyl Alcohol Precursor

Benzyl Alcohol Synthesis

-

Grignard Addition : React 3-bromo-5-formylbenzoic acid with methylmagnesium bromide (MeMgBr) to form 3-bromo-5-(2-hydroxy-2-methylpropyl)benzoic acid.

-

Cyanation : Convert the tertiary alcohol to the nitrile via a two-step process:

Reaction Conditions :

Oxidation to Carboxylic Acid

Oxidize the benzyl alcohol intermediate using potassium permanganate (KMnO₄) in aqueous acetone:

Optimized Parameters :

Comparative Analysis of Methods

| Method | Key Advantages | Key Limitations | Overall Yield |

|---|---|---|---|

| Bromination of precursor | High regioselectivity | Multi-step precursor synthesis | 45–55% |

| Tertiary bromide substitution | Direct functionalization | Low efficiency due to steric hindrance | 30–40% |

| Oxidation of benzyl alcohol | High oxidation yield | Complex cyanation step | 50–60% |

Reaction Optimization Insights

Solvent Systems

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

-

Microwave irradiation reduces reaction times for cyanation steps by 40–50%.

Scalability and Industrial Relevance

Method 1 (bromination of pre-functionalized benzoic acid) is most amenable to scale-up due to its straightforward purification and compatibility with continuous-flow reactors. Industrial protocols often employ:

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The cyano group can be reduced to an amine, or the benzoic acid moiety can be oxidized to other carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the cyano group to an amine.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the benzoic acid moiety.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-(1-cyano-1-methylethyl)benzoic acid or 3-thiocyanato-5-(1-cyano-1-methylethyl)benzoic acid can be formed.

Reduction Products: Reduction of the cyano group yields 3-bromo-5-(1-amino-1-methylethyl)benzoic acid.

Scientific Research Applications

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is utilized in various fields of scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 3-bromo-5-cyanobenzoic acid

- 3-(bromomethyl)-5-(1-cyano-1-methylethyl)benzoic acid

- 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid methyl ester

Uniqueness

3-bromo-5-(1-cyano-1-methylethyl)benzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .

Biological Activity

3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid (CAS No. 1096698-35-9) is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure features a bromine atom and a cyano group attached to a benzoic acid moiety, which contributes to its reactivity and biological properties.

The biological activity of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid can be attributed to several mechanisms:

- Enzyme Modulation : It may interact with various enzymes or receptors, influencing their activity and leading to therapeutic effects.

- Protein Degradation Pathways : Similar benzoic acid derivatives have been shown to enhance the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Biological Activity Overview

Research indicates that compounds similar to 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid exhibit a range of biological activities, including:

- Antioxidant Activity : Some derivatives have been found to possess significant antioxidant properties.

- Antimicrobial Effects : Studies have indicated potential antibacterial and antifungal activities.

- Antiproliferative Effects : Certain derivatives show promise in inhibiting cell proliferation in cancer cell lines .

Study on Benzoic Acid Derivatives

A study evaluated the biological effects of various benzoic acid derivatives, revealing that some compounds significantly activated cathepsins B and L, which are crucial for protein degradation. The study highlighted the potential of these compounds as modulators of cellular proteostasis .

Antimicrobial Evaluation

In another investigation, derivatives of benzoic acid were tested for their antimicrobial efficacy against various pathogens. The results demonstrated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid could be a candidate for further development in this area .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid against structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-5-cyanobenzoic acid | Bromine and cyano groups | Moderate antibacterial activity |

| 3-(Bromomethyl)-5-(1-cyano-1-methylethyl)benzoic acid | Similar structure with additional bromomethyl | Enhanced cytotoxicity in cancer cells |

| 3-Bromo-5-(1-cyano-1-methylethyl)benzoic acid | Unique combination of bromine and cyano | Promising enzyme modulation and antioxidant effects |

Q & A

Q. What are the key functional groups in 3-bromo-5-(1-cyano-1-methylethyl)benzoic acid, and how do they influence its reactivity?

The compound contains a bromine atom (electrophilic site for substitution), a cyano group (electron-withdrawing, directing meta/para substitution), and a bulky 1-cyano-1-methylethyl group (steric hindrance). These groups collectively enhance electrophilic substitution selectivity and stabilize intermediates in coupling reactions. For example, the cyano group increases electrophilicity at the bromine-bearing position, favoring Suzuki-Miyaura cross-coupling .

Q. What purification techniques are recommended for isolating this compound after synthesis?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to separate byproducts.

- Recrystallization : Polar solvents (e.g., ethanol/water mixtures) improve crystal purity.

- HPLC : For high-purity requirements (>98%), employ reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Storage : Keep in airtight containers at 0–6°C for moisture-sensitive derivatives .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts (1–5 mol%).

- Solvent Optimization : Compare DMF, toluene, or THF for reaction efficiency.

- Temperature : Conduct reactions at 80–120°C with microwave assistance to reduce time.

- Base Selection : Use K₂CO₃ or Cs₂CO₃ to enhance coupling yields .

Q. How should researchers address contradictory data in enzyme inhibition assays involving this compound?

- Replication : Repeat assays with fresh stock solutions to rule out degradation.

- Orthogonal Assays : Combine fluorescence-based and radiometric assays to confirm activity.

- Control Experiments : Test against known inhibitors (e.g., staurosporine) to validate assay conditions.

- Structural Analysis : Use X-ray crystallography or docking studies to identify binding ambiguities .

Q. What computational methods predict the compound’s reactivity or binding modes?

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Tables

Q. Table 1: Analytical Characterization Techniques

Q. Table 2: Reaction Optimization Parameters for Cross-Coupling

| Parameter | Tested Conditions | Optimal Value | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂ | Pd(PPh₃)₄ (2 mol%) | |

| Solvent | DMF, toluene, THF | Toluene | |

| Temperature | 80°C, 100°C, 120°C | 100°C (microwave) |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.